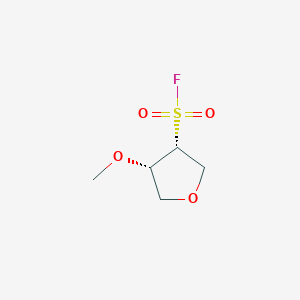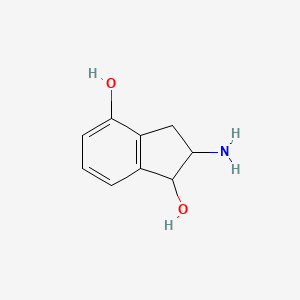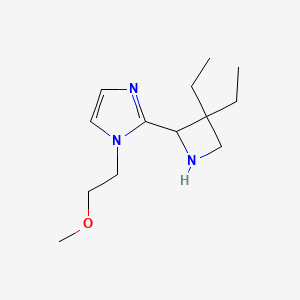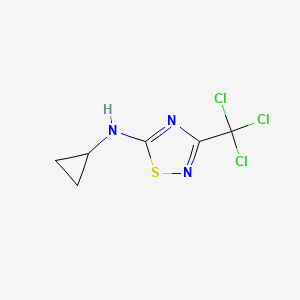
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is a chiral compound with significant interest in various scientific fields. This compound features a five-membered oxolane ring with a methoxy group at the 4-position and a sulfonyl fluoride group at the 3-position. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Sulfonyl Fluoride Group Addition: The sulfonyl fluoride group is added using sulfonylation reactions, often involving reagents like sulfuryl fluoride (SO2F2).
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods may include:
Continuous Flow Synthesis: Enhances reaction efficiency and scalability.
Catalytic Processes: Utilizes catalysts to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products:
Sulfonamides: Formed through substitution with amines.
Sulfonate Esters: Resulting from substitution with alcohols.
科学的研究の応用
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The stereochemistry of the compound influences its binding affinity and specificity for molecular targets.
類似化合物との比較
- (3R,4S)-1-{6-[3-(METHYLSULFONYL)PHENYL]PYRIMIDIN-4-YL}-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE
- (3R,4S)-1-[6-(6-METHOXYPYRIDIN-3-YL)PYRIMIDIN-4-YL]-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE
Uniqueness: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is unique due to its specific stereochemistry and the presence of both a methoxy group and a sulfonyl fluoride group
特性
分子式 |
C5H9FO4S |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
(3R,4S)-4-methoxyoxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
InChIキー |
GOUJURCUIDJLCN-CRCLSJGQSA-N |
異性体SMILES |
CO[C@H]1COC[C@H]1S(=O)(=O)F |
正規SMILES |
COC1COCC1S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)

![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)

![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)



![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)



